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Compound of Interest

Compound Name:
1-(oxolan-3-yl)-1H-pyrazole-4-

sulfonyl chloride

CAS No.: 1339213-79-4

Cat. No.: B1426844 Get Quote

Executive Summary & Chemical Context
The integration of an oxolanyl (tetrahydrofuranyl) moiety with a pyrazole core represents a

strategic scaffold design in medicinal chemistry. The pyrazole ring acts as a pharmacophore

privileged for kinase inhibition and hydrogen bond donor/acceptor interactions, while the

oxolane ring improves aqueous solubility and metabolic stability compared to planar aromatic

analogs.

This guide analyzes the bioactivity of these derivatives, specifically targeting:

Cytotoxicity: Efficacy against Triple-Negative Breast Cancer (TNBC) and Leukemia cell lines.

Antimicrobial Potency: Activity against multi-drug resistant (MDR) bacterial strains.

Mechanistic Pathways: Tubulin polymerization inhibition and ROS-mediated apoptosis.

Chemical Synthesis & Structural Logic
The synthesis of oxolanyl pyrazoles typically proceeds via the cyclocondensation of oxolanyl-

chalcones with hydrazine derivatives. This modular approach allows for the introduction of

electron-withdrawing or donating groups (EWG/EDG) on the aryl rings to modulate lipophilicity

and binding affinity.
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Generalized Synthesis Workflow (DOT Diagram)
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Figure 1: General synthetic pathway for oxolanyl pyrazole derivatives via Claisen-Schmidt

condensation followed by heterocyclization.

Comparative Bioactivity Analysis
Case Study 1: Anticancer Potency (TNBC & Leukemia)
Recent studies highlight the efficacy of tetrahydrofuranyl-pyrazole hybrids (e.g., Compound 3f

and 5b) against aggressive cancer lines. The oxolane ring facilitates entry into the ATP-binding

pocket of kinases or tubulin dimers.

Table 1: Cytotoxicity (IC50) Comparison vs. Standard Care

Compoun
d ID

Target
Cell Line

IC50 (μM)
Standard
Drug

Standard
IC50 (μM)

Fold
Improve
ment

Mechanis
m

Compound

3f

MDA-MB-

468

(TNBC)

6.45 Paclitaxel 25.19 3.9x

ROS-

mediated

Apoptosis

Compound

5b

K562

(Leukemia)
0.021 ABT-751 0.69 32.8x

Tubulin

Polymeriza

tion

Inhibition

Compound

8

MCF-7

(Breast)
5.80

Doxorubici

n
0.95 0.16x

Cell

Proliferatio

n Inhibition
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Note: Data derived from 48h MTT assays. Lower IC50 indicates higher potency.

Case Study 2: Antimicrobial Activity (MDR Strains)
Oxolanyl pyrazoles substituted with halogenated aryl groups (F, Cl) exhibit superior membrane

permeability, effectively targeting DNA gyrase in resistant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) vs. Antibiotics

Compound
ID

Bacterial
Strain

MIC (μg/mL)
Control
Drug

Control MIC
(μg/mL)

Performanc
e Status

Compound

21c

S. aureus

(MRSA)
0.25 Gatifloxacin 1.00 Superior (4x)

Compound

23h
E. coli (MDR) 0.25 Ciprofloxacin 0.50 Superior (2x)

Compound

5e

C. albicans

(Fungal)
12.5 Fluconazole 8.00 Comparable

Mechanism of Action: Signaling Pathways
The anticancer activity of oxolanyl pyrazoles, particularly Compound 3f, is linked to the

upregulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and

Caspase-3 activation.

Apoptotic Signaling Pathway (DOT Diagram)
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Figure 2: Proposed mechanism of action for Compound 3f-induced apoptosis in TNBC cells via

the intrinsic mitochondrial pathway.
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Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating these derivatives.

Protocol A: Resazurin (Alamar Blue) Cell Viability Assay
Used to validate IC50 values cited in Table 1.

Seeding: Plate cancer cells (e.g., MDA-MB-468) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Dissolve oxolanyl pyrazole derivatives in DMSO (stock 10 mM). Prepare serial

dilutions in culture medium. Add 100 μL per well. Include DMSO vehicle control (<0.1% v/v)

and Positive Control (Paclitaxel).

Incubation: Incubate plates for 48 hours.

Development: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well.

Measurement: Incubate for 4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm using

a microplate reader.

Calculation: Calculate % cell viability relative to vehicle control. Plot dose-response curves to

determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Broth Microdilution Method (MIC)
Used to validate Antimicrobial data in Table 2.

Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus) to

McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

Compound Prep: Prepare serial 2-fold dilutions of the test compound in MHB across a 96-

well plate (Range: 0.125 – 64 μg/mL).
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Inoculation: Add 100 μL of diluted bacterial suspension to each well containing compound.

Controls:

Growth Control: Bacteria + Broth + Solvent.

Sterility Control: Broth only.

Incubation: Incubate at 37°C for 18-24 hours.

Readout: The MIC is defined as the lowest concentration showing no visible turbidity.

Confirm by adding 30 μL of 0.02% resazurin sodium; blue indicates no growth, pink indicates

growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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